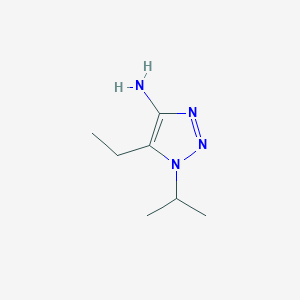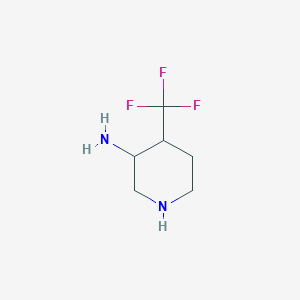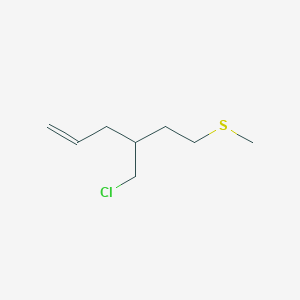
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene is an organic compound characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a hexene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with hex-1-ene as the primary starting material.
Methylsulfanylation: The methylsulfanyl group is introduced by reacting the intermediate product with a methylthiolating agent, such as methylthiol, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the hexene backbone can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for the substitution of the chloromethyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylsulfanyl group.
Addition: Halogens like bromine or chlorine can be added to the double bond under mild conditions.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Addition: Products include dihalides or halohydrins.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene involves its ability to participate in various chemical reactions due to its functional groups. The chloromethyl group can act as an electrophile in substitution reactions, while the methylsulfanyl group can undergo oxidation. The double bond in the hexene backbone allows for addition reactions, making it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)hex-1-ene: Lacks the methylsulfanyl group, making it less versatile in oxidation reactions.
6-(Methylsulfanyl)hex-1-ene: Lacks the chloromethyl group, limiting its use in substitution reactions.
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene: Similar structure but with a bromomethyl group instead of chloromethyl, which may affect reactivity and reaction conditions.
Uniqueness
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene is unique due to the presence of both chloromethyl and methylsulfanyl groups, allowing it to participate in a wider range of chemical reactions compared to its similar counterparts.
Propriétés
Formule moléculaire |
C8H15ClS |
|---|---|
Poids moléculaire |
178.72 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C8H15ClS/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
Clé InChI |
QQKHZJZXBMMHBE-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(CC=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
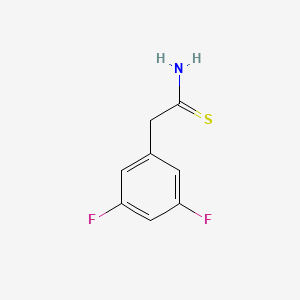
![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
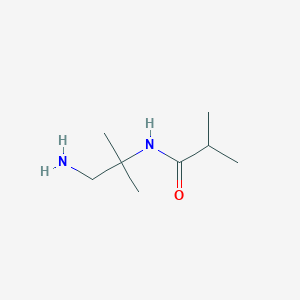
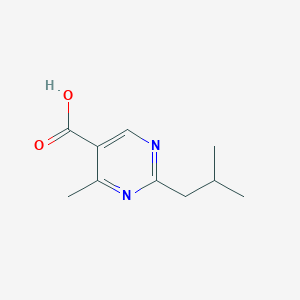
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)

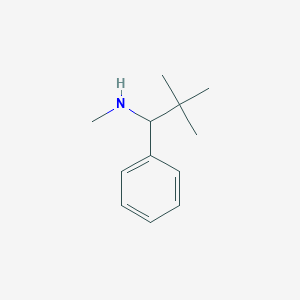
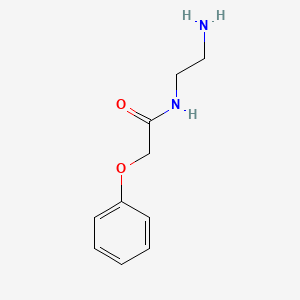
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
